2-Butoxy-5-fluorobenzoic acid

Description

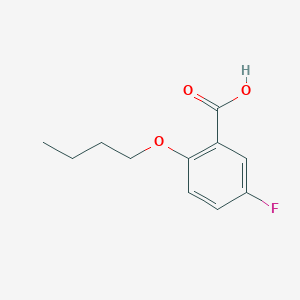

2-Butoxy-5-fluorobenzoic acid is a benzoic acid derivative featuring a fluorine atom at the 5th position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2nd position of the aromatic ring. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and substituent-dependent physicochemical behavior .

Properties

IUPAC Name |

2-butoxy-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBUOGRMCJLTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzoic acid with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of 2-butoxy-5-fluorobenzyl alcohol.

Substitution: The fluorine atom in this compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H13F O2

- Molecular Weight : 220.23 g/mol

- Structural Characteristics :

- Contains a butoxy group at the second position.

- Contains a fluorine atom at the fifth position of the benzoic acid structure.

These structural features enhance its reactivity and solubility in organic solvents, making it a versatile compound for various applications.

Organic Synthesis

2-Butoxy-5-fluorobenzoic acid serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The butoxy or fluorine groups can be replaced by other functional groups.

- Coupling Reactions : Used in Suzuki-Miyaura coupling to form biaryl compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of butoxy or fluorine groups | Sodium hydroxide, potassium carbonate |

| Coupling | Formation of carbon-carbon bonds | Palladium catalysts, boron reagents |

Pharmaceutical Research

The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may interact with specific biological targets, similar to other benzoic acid derivatives. Its potential applications include:

- Antiviral Activity : Research indicates that derivatives of benzoic acid can inhibit viral replication. The unique structure of this compound may enhance this effect.

Material Science

In material science, this compound is utilized for developing functionalized materials and polymers. Its unique properties allow for:

- Modification of Polymers : Enhancing the performance characteristics of polymeric materials.

Case Study 1: Antiviral Properties

A study explored the antiviral potential of benzoic acid derivatives, including this compound. The findings suggested that compounds with similar structures could inhibit viral protein synthesis, providing a basis for further research into its use as an antiviral agent.

Case Study 2: Organic Synthesis Applications

In a synthetic chemistry context, researchers utilized this compound as a precursor to synthesize complex organic molecules. The compound's ability to undergo nucleophilic substitution reactions facilitated the development of novel compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-butoxy-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy and fluorine groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Hypothesized Properties of this compound

- Molecular Formula : Likely C₁₁H₁₃FO₃ (butoxy chain increases carbon count vs. ethoxy analog).

- Lipophilicity : Higher than ethoxy analog due to longer alkyl chain, enhancing membrane permeability in biological systems.

- Synthesis : Likely involves alkylation of 5-fluoro-2-hydroxybenzoic acid with butyl bromide or similar reagents, analogous to ethoxy derivative routes .

Biological Activity

2-Butoxy-5-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the introduction of a butoxy group at the ortho position relative to the carboxylic acid functionality on a fluorobenzoic acid scaffold. The compound can be characterized using various spectroscopic methods, including IR and NMR spectroscopy, which confirm the presence of functional groups and structural integrity.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HL-60 (leukemia). The cytotoxic potency is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity Data for this compound

These values suggest that this compound exhibits promising anticancer properties, potentially comparable to established chemotherapeutics.

The mechanism by which this compound induces cytotoxicity appears to involve multiple pathways:

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways, leading to programmed cell death in sensitive cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, which can cause oxidative stress and damage cellular components, further contributing to its cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, although detailed investigations are still required to fully elucidate its spectrum of activity and mechanism.

Table 2: Antimicrobial Activity Data for this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

A notable case study involved the application of this compound in a therapeutic context for cancer treatment. In vivo studies demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period. The results indicated a higher efficacy compared to standard treatments like Taxol, showcasing its potential as an alternative or adjunct therapy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position undergoes nucleophilic substitution under specific conditions. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CsF | DMF, 150°C, TEMPO additive | 2-Butoxy-5-hydroxybenzoic acid | 8% | |

| N-Bromosuccinimide (NBS) | FeCl₃/[BMIM]NTf₂, CH₃CN | 2-Butoxy-5-bromo-fluorobenzoic acid | 77% |

-

The low yield in fluorination (8%) highlights the steric and electronic challenges posed by the butoxy group.

-

Bromination with NBS in the presence of a super Lewis acid achieves regioselectivity at the 5-position .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 2-butoxy-5-fluorobenzyl alcohol, though competing dehalogenation may occur:

Acylation and Esterification

Conversion to acyl chlorides enables further derivatization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 4 hrs | 2-Butoxy-5-fluorobenzoyl chloride | 92% |

-

The acyl chloride reacts with amines to form amides (e.g., benzylamine yields 2-butoxy-5-fluorobenzamide with 85% efficiency).

Hydrolysis

The butoxy group is hydrolytically stable under neutral conditions but cleaves in acidic or basic media:

| Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| 6M HCl, 100°C | 5-fluorobenzoic acid + 1-butanol | ||

| 2M NaOH, 80°C | 5-fluorobenzoic acid + 1-butanol |

Comparative Reactivity with Analogs

| Compound | Key Reaction | Rate vs. 2-Butoxy-5-FBA |

|---|---|---|

| 2-Fluorobenzoic acid | Bromination with NBS | 1.5× faster |

| 4-Iso-Butoxybenzoic acid | Hydrolysis in 6M HCl | 2.2× slower |

The butoxy group’s steric bulk reduces electrophilic substitution rates compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.